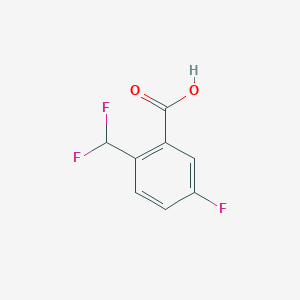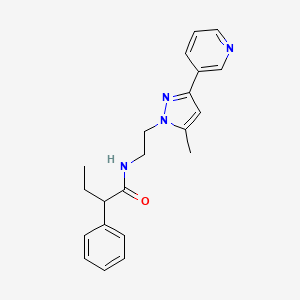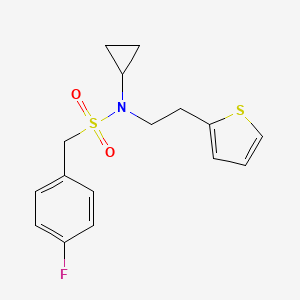
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methoxybenzamide, also known as FM19G11, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Imaging the Sigma-2 Receptor Status of Solid Tumors
Research has explored fluorine-containing benzamide analogs, including derivatives similar to N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methoxybenzamide, for their potential in positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, indicating their utility in imaging applications for cancer diagnosis and treatment evaluation (Tu et al., 2007).
Antibacterial Applications
Another study designed quinolone derivatives with a focus on antibacterial activities. By introducing novel N-1 substituents into quinolones, the researchers developed compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting the potential of such molecules in addressing antibiotic resistance (Kuramoto et al., 2003).
Antifolate Thymidylate Synthase Inhibitors
Modifications of the benzoyl ring in quinazoline antifolates, including variations of the compound , have been synthesized and evaluated for their inhibitory activity against thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. These studies aim at developing effective cancer therapies by targeting the folate pathway (Marsham et al., 1990).
Synthesis of Quinazolinone Derivatives
The synthesis of quinazolinone derivatives, including methods for constructing these compounds through reactions involving benzyl alcohols in water, has been explored. These methodologies are significant for the development of novel pharmaceuticals, offering a versatile approach to constructing complex quinazolinone frameworks (Hikawa et al., 2012).
Herbicidal Activities
The compound has analogs investigated for their herbicidal activities, specifically as inhibitors of protoporphyrinogen oxidase (Protox), a key enzyme in chlorophyll synthesis. Such compounds could offer new solutions for agricultural weed management by targeting specific biochemical pathways (Luo et al., 2008).
特性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-14-25-20-9-4-3-8-18(20)23(29)27(14)16-10-11-19(24)21(13-16)26-22(28)15-6-5-7-17(12-15)30-2/h3-13H,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXPNSDQTJUMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392608.png)
![4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392609.png)
![1-[(2-chlorophenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole](/img/structure/B2392612.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2392615.png)
![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2392616.png)
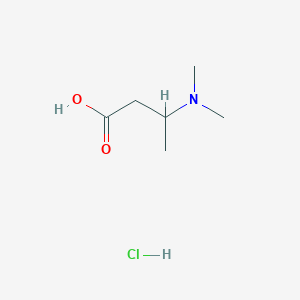
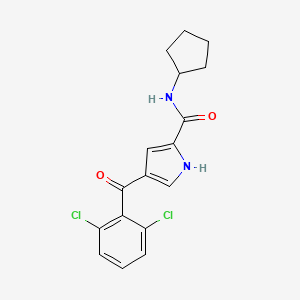
![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2392622.png)
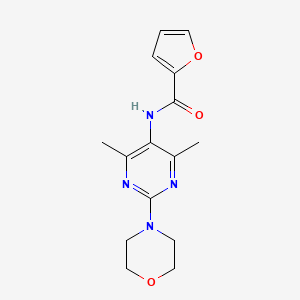
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide](/img/structure/B2392625.png)
![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)
